

synthesis of 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 16:0 Propargyl SM (d18:1-16:0)

Cat. No.: B15592053

Get Quote

An In-Depth Technical Guide to the Synthesis of 16:0 Propargyl SM (d18:1-16:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Propargyl Sphingomyelin (d18:1-16:0), a synthetically modified sphingolipid, has emerged as a valuable tool in chemical biology and drug development. Its key feature is the presence of a terminal alkyne (propargyl group) on the N-acyl chain, which allows for its use in bioorthogonal "click chemistry" reactions. This enables researchers to covalently attach a variety of reporter molecules, such as fluorophores or biotin, to the sphingomyelin, facilitating the study of its metabolism, trafficking, and interactions within cellular systems. This guide provides a comprehensive overview of the synthesis of this important molecular probe.

Chemical Structure and Properties

16:0 Propargyl SM (d18:1-16:0) is a sphingomyelin molecule where the sphingoid base is Derythro-sphingosine (d18:1) and the fatty acid amide-linked to the C2 amino group is palmitic acid (16:0) modified with a terminal propargyl group.



Property	Value
Systematic Name	N-(prop-2-yn-1-yl)-N-palmitoyl-D-erythro- sphingosylphosphocholine
Molecular Formula	C41H79N2O6P
Molecular Weight	727.05 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as chloroform and methanol

Synthetic Pathway Overview

The synthesis of **16:0 Propargyl SM (d18:1-16:0)** is a multi-step process that typically starts from commercially available D-erythro-sphingosine. The general strategy involves the protection of reactive functional groups, introduction of the propargyl-modified palmitoyl chain, and finally, the addition of the phosphocholine headgroup.



Click to download full resolution via product page

Caption: General synthetic workflow for 16:0 Propargyl SM.

Experimental Protocols

While a definitive, publicly available, step-by-step protocol for the synthesis of **16:0 Propargyl SM (d18:1-16:0)** is not detailed in a single source, the following procedures are based on established methods for the synthesis of sphingomyelin analogs and propargylated compounds.

Materials



Reagent	CAS Number	Supplier
D-erythro-sphingosine	123-78-4	Commercially Available
Palmitic acid	57-10-3	Commercially Available
Propargylamine	2450-71-7	Commercially Available
2-Chloro-1,3,2- dioxaphospholane 2-oxide	694-34-8	Commercially Available
Triethylamine	121-44-8	Commercially Available
Dichloromethane (DCM)	75-09-2	Commercially Available
N,N-Dimethylformamide (DMF)	68-12-2	Commercially Available
Pyridine	110-86-1	Commercially Available
Standard protecting group reagents (e.g., Boc-anhydride, TBDMS-CI)	Various	Commercially Available

Step 1: Synthesis of N-Propargyl Palmitamide

The first key intermediate is the N-propargyl modified fatty acid.

- Activation of Palmitic Acid: Palmitic acid is converted to its more reactive acid chloride or activated ester. For example, treatment with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) yields palmitoyl chloride.
- Amidation: The activated palmitic acid is then reacted with propargylamine in the presence of a base, such as triethylamine, in a solvent like DCM. The reaction is typically carried out at 0°C to room temperature.
- Purification: The resulting N-propargyl palmitamide is purified by column chromatography on silica gel.

Step 2: Protection of D-erythro-sphingosine



To ensure selective acylation at the C2 amino group, the primary and secondary hydroxyl groups of sphingosine must be protected. A common strategy is to use a protecting group that can be selectively removed later, such as a silyl ether (e.g., TBDMS) for the primary hydroxyl and another protecting group for the secondary hydroxyl if necessary.

Step 3: Acylation of Protected Sphingosine

The protected sphingosine is acylated with the N-propargyl palmitamide prepared in Step 1. This is a standard amide bond formation reaction, often facilitated by coupling reagents like DCC/DMAP or HATU in an appropriate solvent like DMF or DCM.

Step 4: Introduction of the Phosphocholine Headgroup and Deprotection

This is a critical and often challenging step in sphingomyelin synthesis.

- Phosphorylation: The primary hydroxyl group of the acylated and protected sphingosine is first deprotected (if a silyl ether was used, this can be achieved with TBAF). Then, it is reacted with a phosphitylating agent, such as 2-chloro-1,3,2-dioxaphospholane, followed by oxidation to the phosphate.
- Ring-Opening with Trimethylamine: The resulting cyclic phosphate is then ring-opened by reaction with anhydrous trimethylamine in a sealed tube at elevated temperature to introduce the choline moiety.
- Final Deprotection: Any remaining protecting groups on the sphingosine backbone are removed under appropriate conditions (e.g., acid or fluoride treatment) to yield the final product, **16:0 Propargyl SM (d18:1-16:0)**.
- Purification: The final product is purified by column chromatography, often using a mixed solvent system such as chloroform/methanol/water to ensure good separation.

Characterization

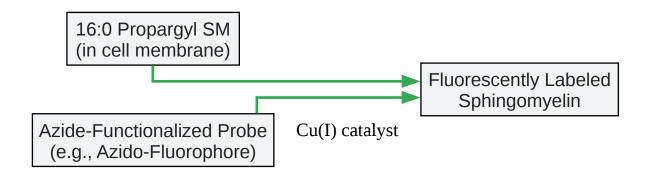
The structure and purity of the synthesized **16:0 Propargyl SM (d18:1-16:0)** should be confirmed by a combination of analytical techniques:



Technique	Expected Results
¹ H NMR	Signals corresponding to the sphingosine backbone, the palmitoyl chain, the propargyl group (including the characteristic alkyne proton), and the phosphocholine headgroup.
¹³ C NMR	Resonances for all carbon atoms in the molecule, including the alkyne carbons.
Mass Spectrometry (e.g., ESI-MS)	A molecular ion peak corresponding to the calculated mass of the molecule.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity.

Application in Research: Click Chemistry

The terminal alkyne of 16:0 Propargyl SM allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction.



Click to download full resolution via product page

Caption: Click reaction of 16:0 Propargyl SM with an azide probe.

This reaction enables researchers to:

• Visualize Sphingomyelin Localization: By using a fluorescent azide, the distribution of the sphingomyelin analog within cells and organelles can be visualized by microscopy.



- Identify Binding Partners: Attaching an affinity tag like biotin allows for the pull-down and identification of proteins that interact with sphingomyelin.
- Track Metabolic Fate: Following the incorporation of the propargyl-tagged sphingomyelin into various metabolic pathways.

Conclusion

The synthesis of **16:0 Propargyl SM (d18:1-16:0)** is a valuable process for generating a powerful tool for sphingolipid research. While the synthesis is a multi-step endeavor requiring expertise in organic chemistry, the resulting molecule provides a versatile platform for investigating the complex roles of sphingomyelin in cellular biology and disease, ultimately aiding in the development of new therapeutic strategies.

To cite this document: BenchChem. [synthesis of 16:0 Propargyl SM (d18:1-16:0)].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15592053#synthesis-of-16-0-propargyl-sm-d18-1-16-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com